molecular formula C22H16BrClN2O B11997231 5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11997231
M. Wt: 439.7 g/mol
InChI Key: UDAWBTGUIFEASQ-UHFFFAOYSA-N
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Description

4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed carbonylative multiple C-C bond formation reactions . The reaction conditions often require a carbon monoxide atmosphere, pre-dried glassware, and solvents like toluene, which are purified by distillation with sodium as the drying agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to its production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms like bromine and chlorine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could result in various functionalized derivatives.

Scientific Research Applications

4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(2-Bromo-phenyl)-8-chloro-2-phenyl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta(a)naphthalene involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets are not well-defined, but the compound’s structure suggests it could interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes .

Properties

Molecular Formula

C22H16BrClN2O

Molecular Weight

439.7 g/mol

IUPAC Name

5-(2-bromophenyl)-9-chloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H16BrClN2O/c23-18-9-5-4-8-16(18)22-26-20(17-12-15(24)10-11-21(17)27-22)13-19(25-26)14-6-2-1-3-7-14/h1-12,20,22H,13H2

InChI Key

UDAWBTGUIFEASQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5Br

Origin of Product

United States

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